![molecular formula C6H5NO2 B112183 2-Hydroxy-4-pyridinecarboxaldehyde CAS No. 188554-13-4](/img/structure/B112183.png)
2-Hydroxy-4-pyridinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Hydroxy-4-pyridinecarboxaldehyde” is a heterocyclic compound . It is a solid substance with the empirical formula C6H5NO2 and a molecular weight of 123.11 .
Molecular Structure Analysis
The molecular structure of “2-Hydroxy-4-pyridinecarboxaldehyde” is represented by the SMILES string Oc1cc(C=O)ccn1
. Quantum chemical calculations have been used to determine structure parameters in the ground state .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Hydroxy-4-pyridinecarboxaldehyde” are not detailed in the retrieved sources, it is known that pyridinecarboxaldehydes can undergo reactions such as condensation, reduction, and oxidation .
Physical And Chemical Properties Analysis
“2-Hydroxy-4-pyridinecarboxaldehyde” is a solid substance . It has a molecular weight of 123.11 . Other physical and chemical properties such as melting point, boiling point, and density are mentioned in the retrieved sources .
Scientific Research Applications
Structural and Vibrational Analysis
2-Hydroxy-4-pyridinecarboxaldehyde: has been studied for its structural and vibrational properties. Researchers have used Fourier transform infrared, Fourier transform Raman, and UV–visible spectra to analyze its characteristics. Quantum chemical calculations, such as DFT/B3LYP/6–311++G(d,p), provide insights into the ground state structure, vibrational fundamentals, and potential energy distribution .
Nonlinear Optical (NLO) Properties
The compound’s NLO properties are of significant interest. Theoretical evaluations of its NLO characteristics can lead to applications in photonics and telecommunications, where materials with strong NLO responses are crucial for developing new optical devices .
Frontier Molecular Orbital (FMO) Analysis
2-Hydroxy-4-pyridinecarboxaldehyde: is also analyzed for its FMO parameters. Understanding the FMO can help predict the reactivity of the compound, which is essential in designing catalysts and reaction intermediates .
Natural Bond Orbital (NBO) Characteristics
The NBO analysis provides detailed information on electron density, which is useful in studying the stability and bonding of the compound. This information is vital for researchers working on chemical synthesis and material science .
Molecular Electrostatic Potential (MESP) Surface Analysis
MESP surface analysis of 2-Hydroxy-4-pyridinecarboxaldehyde helps in understanding the charge distribution within the molecule. This is particularly important in drug design, where the interaction of molecules with biological targets is influenced by electrostatic potential .
Antibacterial Activity
Modified versions of the compound, when coordinated with silver ions, have shown promising antibacterial activity. This application is crucial in the development of new antibacterial agents and coatings .
Synthesis of Natural Products
The compound serves as a precursor in the synthesis of various natural products. Its reactivity allows for the formation of complex molecules that are otherwise difficult to synthesize .
Material Science
Due to its unique properties, 2-Hydroxy-4-pyridinecarboxaldehyde is used in material science research, particularly in the development of new materials with specific electronic or mechanical properties .
Safety and Hazards
properties
IUPAC Name |
2-oxo-1H-pyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-4-5-1-2-7-6(9)3-5/h1-4H,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDXMCNSHNXTRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363762 |
Source
|
Record name | 2-Hydroxy-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-pyridinecarboxaldehyde | |
CAS RN |
188554-13-4 |
Source
|
Record name | 2-Hydroxy-4-pyridinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-4-pyridinecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.